

# Furtrethonium Chloride: A Technical Guide to its Cholinergic Agonist Properties

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## Compound of Interest

Compound Name: *Furtrethonium chloride*

Cat. No.: *B15193742*

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## Abstract

**Furtrethonium chloride** is a synthetic quaternary ammonium compound and a direct-acting cholinergic agonist. Structurally related to acetylcholine, it exerts its effects by binding to and activating cholinergic receptors, primarily muscarinic receptors. While not as extensively studied as other classical cholinergic agents, research, particularly in comparative pharmacology, has provided insights into its potency and mechanism of action. This technical guide synthesizes the available scientific information on the cholinergic agonist properties of **furtrethonium chloride**, presenting quantitative data, detailing experimental protocols, and visualizing its signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

## Introduction

**Furtrethonium chloride**, also known as furtrethonium iodide, is a parasympathomimetic agent that mimics the action of the endogenous neurotransmitter acetylcholine. Its structure, featuring a furan ring and a trimethylammonium group, confers its ability to interact with cholinergic receptors. Historically, it has seen limited clinical use, including for the treatment of glaucoma. This document provides an in-depth examination of its pharmacological profile as a cholinergic agonist.

## Physicochemical Properties

Property	Value
IUPAC Name	(Furan-2-ylmethyl)trimethylazanium chloride
Chemical Formula	C <sub>8</sub> H <sub>14</sub> CINO <sup>+</sup>
Molecular Weight	175.65 g/mol
CAS Number	6035-77-4 (chloride), 541-64-0 (iodide)
Structure	A quaternary ammonium compound with a furan moiety.

## Cholinergic Agonist Activity: Quantitative Data

Quantitative data on the potency and efficacy of **furtrethonium chloride** at specific mammalian muscarinic receptor subtypes (M1-M5) are limited in the readily available scientific literature. However, comparative pharmacological studies have provided valuable insights into its relative potency.

## Relative Potency in a Non-Mammalian System

A key study by Colquhoun et al. (1991) investigated the effects of various cholinergic agents on the somatic muscle cells of the parasitic nematode *Ascaris suum*. This preparation expresses a nicotinic acetylcholine receptor that exhibits some muscarinic characteristics. The study provided a rank order of potency for several agonists, offering a quantitative comparison of furtrethonium's activity.

Table 1: Relative Potency of Cholinergic Agonists on *Ascaris suum* Somatic Muscle Cells

Agonist	Relative Potency (approximate, relative to Acetylcholine = 1)	Reference
Acetylcholine	1	<a href="#">[1]</a> <a href="#">[2]</a>
Furtrethonium	~0.001	<a href="#">[1]</a> <a href="#">[2]</a>
Carbachol	<1	<a href="#">[1]</a> <a href="#">[2]</a>
Muscarone	<1	<a href="#">[1]</a> <a href="#">[2]</a>
Arecoline	<0.001	<a href="#">[1]</a> <a href="#">[2]</a>

Data is inferred from the statement that furtrethonium has "about one-thousandth of the potency of ACh" in this system.[\[1\]](#)

## Functional Potency of a Related Compound

Further research on *Ascaris suum* muscle strips by Martin et al. investigated the contractile effects of 5-methylfurmethiodide (MFI), a close structural analog of furtrethonium. While not furtrethonium itself, these data provide context for the potency of this structural class of compounds in a functional assay.

Table 2: Functional Potency (EC<sub>50</sub>) of Cholinergic Agonists on *Ascaris suum* Muscle Strip Contraction

Agonist	EC <sub>50</sub> (μM)	Reference
Acetylcholine (in the presence of 3 μM neostigmine)	3.1	<a href="#">[3]</a>
5-Methylfurmethiodide (MFI)	221	<a href="#">[3]</a>

## Mechanism of Action and Signaling Pathways

As a direct-acting cholinergic agonist, **furtrethonium chloride** binds to and activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

While specific studies on the downstream signaling of furtrethonium are scarce, its mechanism can be inferred from the well-established pathways of muscarinic receptor activation.

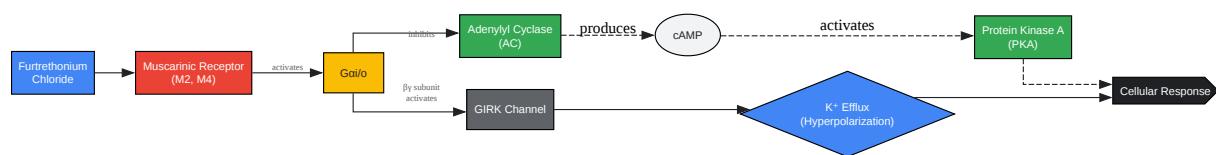
Muscarinic receptors are broadly classified into two major signaling pathways based on the G-protein they couple to:

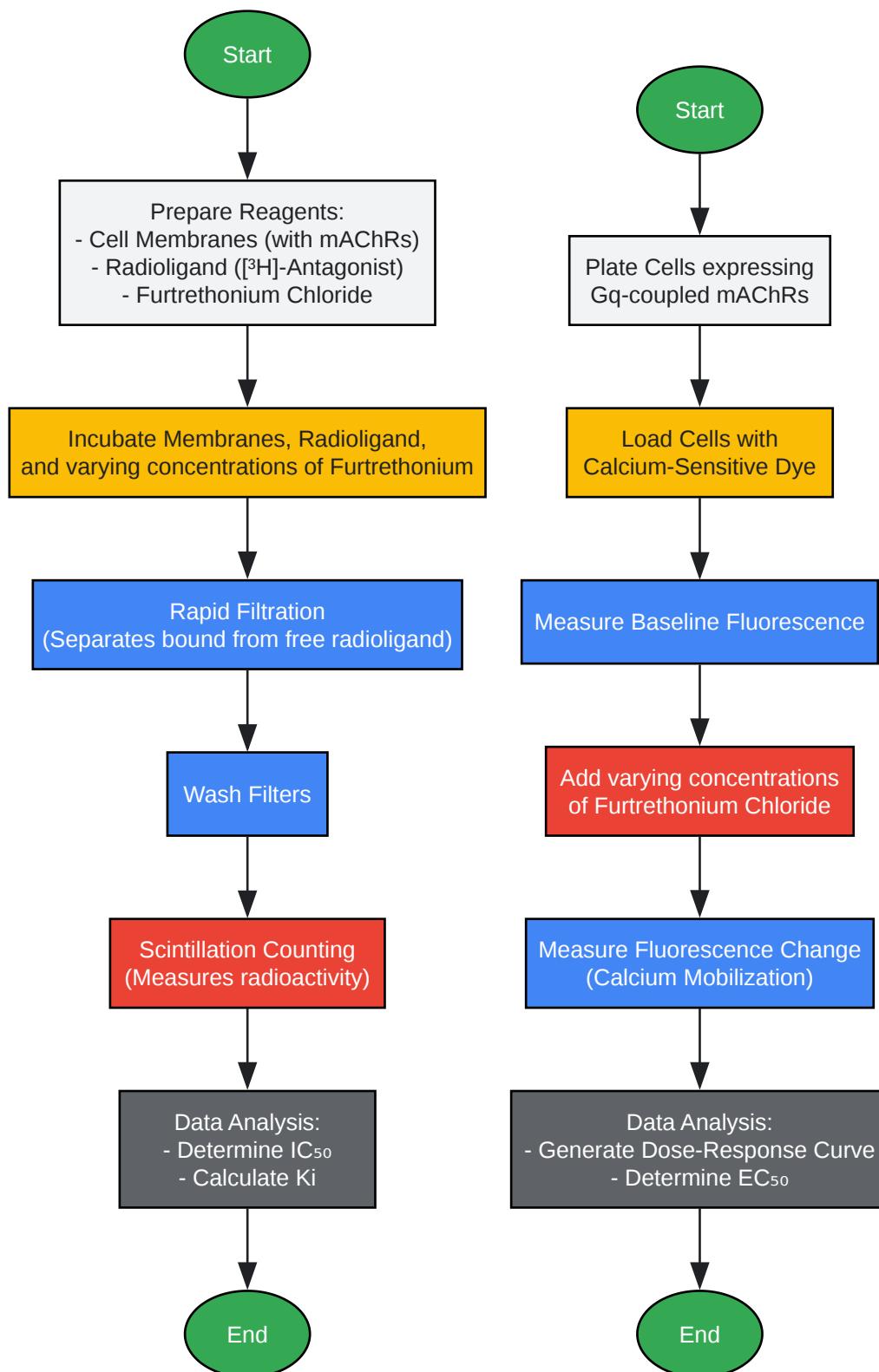
- M1, M3, and M5 Receptors: These receptors couple to G $\alpha$ q/11 proteins.
- M2 and M4 Receptors: These receptors couple to G $\alpha$ i/o proteins.

## **G $\alpha$ q/11 Signaling Pathway (M1, M3, M5 Receptor Activation)**

Upon activation by furtrethonium, M1, M3, or M5 receptors induce a conformational change that activates the associated G $\alpha$ q/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).

- IP<sub>3</sub> diffuses through the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca<sup>2+</sup>) into the cytosol.
- DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response.



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